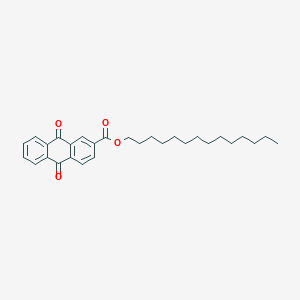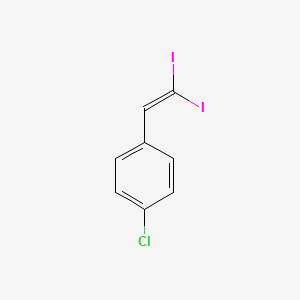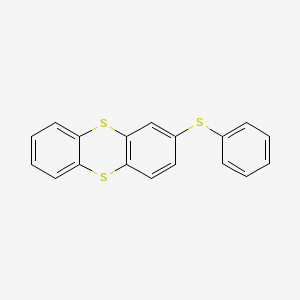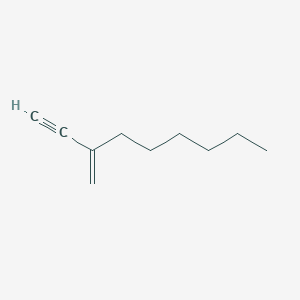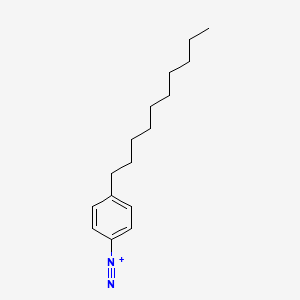
4-Decylbenzene-1-diazonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Decylbenzene-1-diazonium is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The specific structure of this compound includes a decyl chain (C₁₀H₂₁) attached to the benzene ring, making it a long-chain alkyl-substituted diazonium salt. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in surface modification applications.
准备方法
The synthesis of 4-Decylbenzene-1-diazonium typically involves the diazotization of 4-decylaniline. The process can be summarized as follows:
-
Diazotization Reaction: : 4-Decylaniline is dissolved in an acidic medium, usually hydrochloric acid (HCl). Sodium nitrite (NaNO₂) is then added to the solution at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{C₁₀H₂₁-C₆H₄-NH₂} + \text{NaNO₂} + \text{HCl} \rightarrow \text{C₁₀H₂₁-C₆H₄-N₂⁺Cl⁻} + \text{NaCl} + \text{H₂O} ] This reaction forms the diazonium salt, this compound chloride.
-
Industrial Production: : On an industrial scale, the process is similar but optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the diazonium salt. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
4-Decylbenzene-1-diazonium undergoes various chemical reactions, including:
-
Substitution Reactions: : Diazonium salts are known for their ability to undergo substitution reactions, where the diazonium group is replaced by other functional groups. Common reagents include:
Copper(I) chloride (CuCl): Forms 4-decylchlorobenzene.
Copper(I) bromide (CuBr): Forms 4-decylbromobenzene.
Potassium iodide (KI): Forms 4-decyl-iodobenzene.
Water (H₂O): Forms 4-decylphenol.
-
Coupling Reactions: : Diazonium salts can react with phenols or aromatic amines to form azo compounds. For example, coupling with phenol forms 4-decylazobenzene.
-
Reduction Reactions: : The diazonium group can be reduced to form the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄).
科学研究应用
4-Decylbenzene-1-diazonium has several applications in scientific research:
Surface Modification: It is used to modify the surface properties of materials, such as gold nanostructures, by forming a covalent bond with the surface.
Polymer Chemistry: It is employed in the polymerization of reactive monomers, enhancing the properties of the resulting polymers.
Biomedical Applications: Diazonium salts, including this compound, are used in the development of biosensors and drug delivery systems.
作用机制
The mechanism of action of 4-Decylbenzene-1-diazonium involves the formation of a diazonium ion, which is highly reactive and can participate in various chemical reactions. The diazonium ion can undergo substitution, coupling, or reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved include the formation of covalent bonds with surfaces or other molecules, leading to the desired chemical transformations .
相似化合物的比较
4-Decylbenzene-1-diazonium can be compared with other diazonium salts, such as:
Benzene-diazonium chloride: Lacks the long alkyl chain, making it less hydrophobic.
4-Fluorobenzenediazonium tetrafluoroborate: Contains a fluorine substituent, which affects its reactivity and applications.
4-Carboxybenzene-diazonium tetrafluoroborate: Contains a carboxyl group, making it more suitable for bioconjugation.
The uniqueness of this compound lies in its long alkyl chain, which imparts hydrophobic properties and influences its reactivity and applications in surface modification and polymer chemistry.
属性
CAS 编号 |
98293-98-2 |
|---|---|
分子式 |
C16H25N2+ |
分子量 |
245.38 g/mol |
IUPAC 名称 |
4-decylbenzenediazonium |
InChI |
InChI=1S/C16H25N2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(18-17)14-12-15/h11-14H,2-10H2,1H3/q+1 |
InChI 键 |
OPVHXFAXGLDAOE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC=C(C=C1)[N+]#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


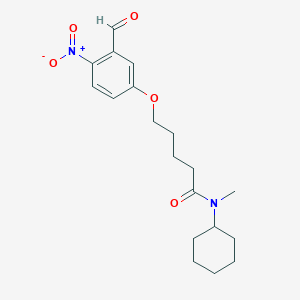
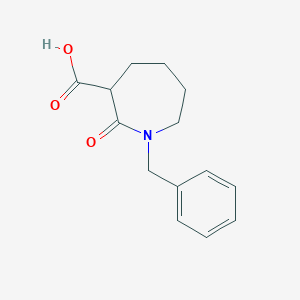
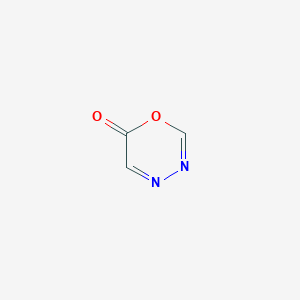
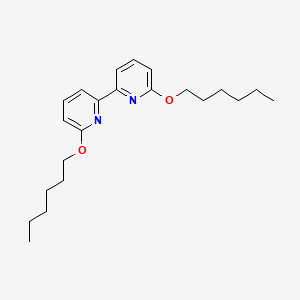
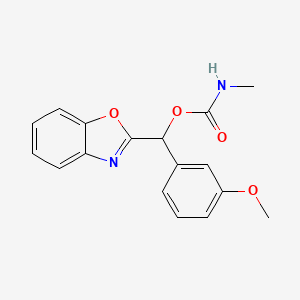
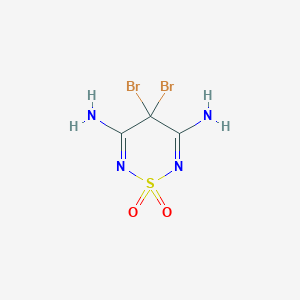
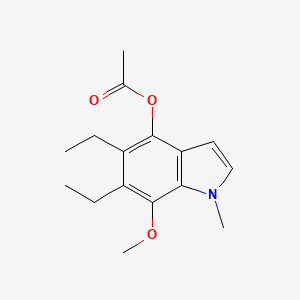
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
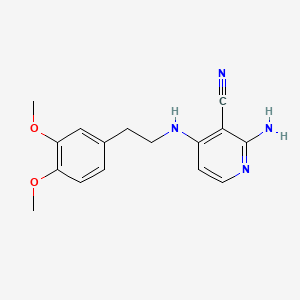
![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
